

Thermodynamic Properties of Aqueous Sodium hydroxide Monohydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sodium hydroxide monohydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous **sodium hydroxide monohydrate** ($\text{NaOH} \cdot \text{H}_2\text{O}$). The information presented herein is compiled from established scientific literature, emphasizing quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the physicochemical characteristics of this compound.

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic properties of **sodium hydroxide monohydrate** in its solid and aqueous states. These values are essential for a wide range of applications, including reaction calorimetry, process design, and the formulation of therapeutic agents.

Table 1: Molar Heat Capacity of Solid **Sodium Hydroxide Monohydrate** at Low Temperatures

Temperature (K)	Molar Heat Capacity (cal/mol·K)
15	0.53
20	1.14
30	2.98
40	5.02
50	7.01
60	8.82
70	10.45
80	11.92
90	13.26
100	14.48
150	19.54
200	23.78
250	27.78
298.15	31.52
338.25	35.10

Data sourced from Murch and Giauque (1962).[\[1\]](#)

Table 2: Enthalpy of Solution of Sodium Hydroxide and its Monohydrate

Reaction	Enthalpy of Solution (ΔH) at 298.15 K (kcal/mol)
$\text{NaOH(s)} \rightarrow \text{NaOH(aq, in 200 H}_2\text{O)}$	-10.17
$\text{NaOH}\cdot\text{H}_2\text{O(s)} \rightarrow \text{NaOH(aq, in 200 H}_2\text{O)}$	-5.134 [1]
$\text{NaOH(s)} \rightarrow \text{NaOH(aq, infinite dilution)}$	-10.653 [1]

Table 3: Other Physical and Thermodynamic Properties

Property	Value	Conditions
Melting Point of NaOH·H ₂ O	64.3 °C	-
Heat of Fusion of NaOH·H ₂ O	3776 ± 30 cal/mol	At melting point (338.25 K)[1]
Vapor Pressure of Saturated Aqueous NaOH Solution	Varies significantly with temperature and concentration.	See Section 2.3 for methodology.
Density of 50% NaOH Solution	1.5253 g/cm ³	20 °C

Experimental Protocols

Detailed methodologies for determining the key thermodynamic properties of **sodium hydroxide monohydrate** are outlined below. These protocols are based on established experimental techniques cited in the literature.

Determination of Heat Capacity by Low-Temperature Adiabatic Calorimetry

The heat capacity of solid **sodium hydroxide monohydrate** at low temperatures was determined using a custom-built gold calorimeter, as described by Murch and Giauque (1962). [1] The fundamental principle of this technique is to introduce a known quantity of heat to the sample in a thermally isolated environment (adiabatically) and measure the resulting temperature change.

Experimental Procedure:

- **Sample Preparation:** **Sodium hydroxide monohydrate** is prepared by dissolving anhydrous sodium hydroxide in a stoichiometric amount of water. The resulting solution is then crystallized to form the monohydrate. The sample is placed in a gold calorimeter vessel, which is then sealed to prevent interaction with the atmosphere.
- **Apparatus:** A specialized low-temperature adiabatic calorimeter is employed. This apparatus consists of the sample-containing gold calorimeter, which is surrounded by an adiabatic

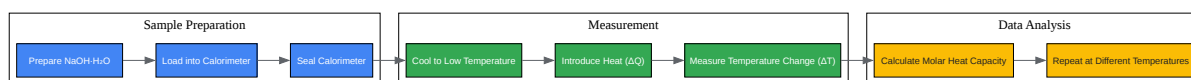
shield. The temperature of the shield is meticulously controlled to match the temperature of the calorimeter, thereby minimizing heat exchange with the surroundings.

- **Measurement:** A known quantity of electrical energy is supplied to a heater within the calorimeter, and the corresponding rise in the sample's temperature is measured with a platinum resistance thermometer.
- **Data Analysis:** The heat capacity (C_p) is calculated using the following equation:

$$C_p = (\Delta Q / \Delta T) / n$$

where ΔQ is the heat added, ΔT is the change in temperature, and n is the number of moles of the sample.

Below is a graphical representation of the experimental workflow for low-temperature adiabatic calorimetry.



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Workflow for Low-Temperature Adiabatic Calorimetry.

Determination of Enthalpy of Solution by Coffee Cup Calorimetry

The enthalpy of solution of **sodium hydroxide monohydrate** can be determined using a simple and effective technique known as coffee cup calorimetry. This method operates under constant (atmospheric) pressure and measures the heat absorbed or released when a solute dissolves in a solvent.

Experimental Procedure:

- **Apparatus Setup:** A simple calorimeter is constructed using two nested polystyrene (coffee) cups with a lid. A hole in the lid allows for the insertion of a thermometer or temperature probe and a stirrer.
- **Initial Measurement:** A known mass of deionized water is placed in the calorimeter, and the initial temperature is recorded once it has stabilized.^[2]
- **Dissolution:** A precisely weighed amount of **sodium hydroxide monohydrate** is added to the water.^[2] The mixture is gently stirred to ensure complete dissolution, and the temperature is monitored continuously.
- **Final Measurement:** The maximum temperature reached during the dissolution process is recorded as the final temperature.^[3]
- **Calculation:** The heat absorbed by the solution (q_{soln}) is calculated using the formula:

$$q_{\text{soln}} = m_{\text{soln}} * c_s * \Delta T$$

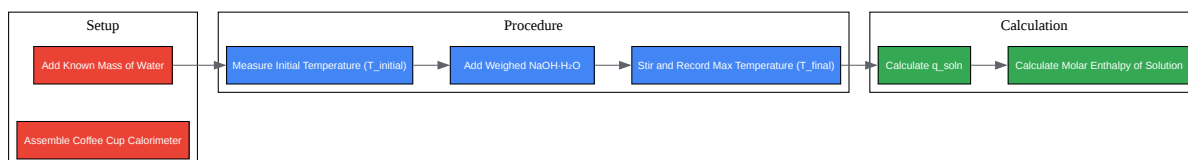
where m_{soln} is the total mass of the solution (water + NaOH·H₂O), c_s is the specific heat capacity of the solution (often approximated as that of water, 4.184 J/g·°C), and ΔT is the change in temperature ($T_{\text{final}} - T_{\text{initial}}$).

The enthalpy of solution (ΔH_{soln}) per mole of NaOH·H₂O is then calculated as:

$$\Delta H_{\text{soln}} = -q_{\text{soln}} / n$$

where n is the number of moles of NaOH·H₂O dissolved. The negative sign indicates that the dissolution of sodium hydroxide is an exothermic process.

The logical steps for this experimental procedure are illustrated in the following diagram.



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Workflow for Determining Enthalpy of Solution.

Determination of Vapor Pressure by the Static Method

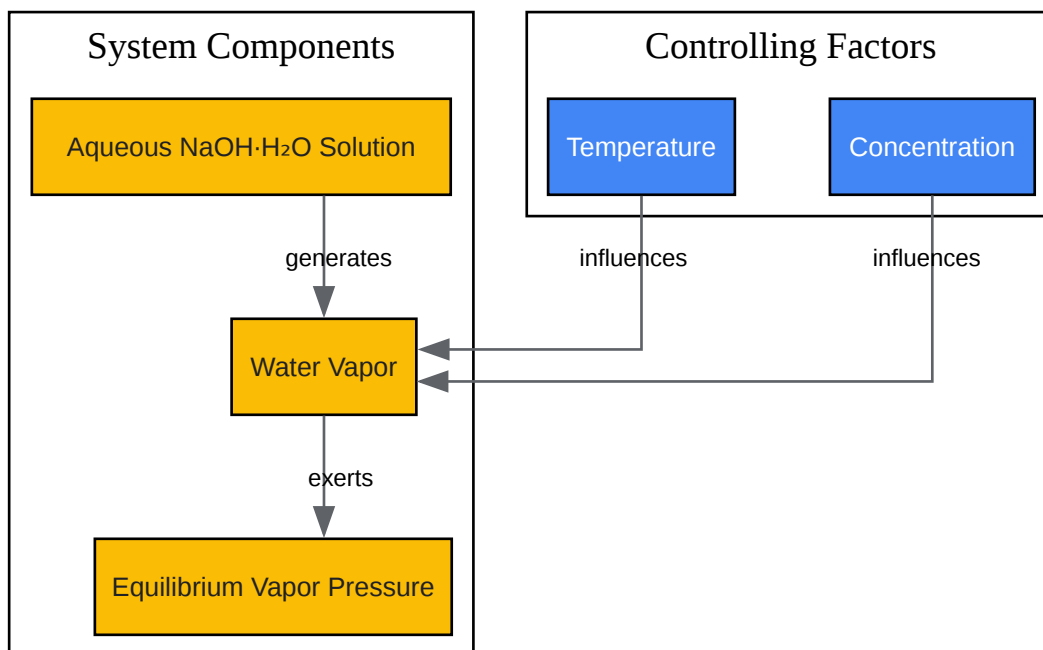
The vapor pressure of an aqueous solution of **sodium hydroxide monohydrate** can be determined using the static method. This technique involves allowing the solution to reach equilibrium with its vapor in a closed system and directly measuring the pressure of the vapor.

Experimental Procedure:

- **Sample Preparation:** A saturated solution of **sodium hydroxide monohydrate** is prepared and placed in a thermostated sample cell.
- **Apparatus:** The apparatus consists of a sample cell connected to a pressure-measuring device (e.g., a manometer) and a vacuum pump. The entire setup is placed in a constant-temperature bath to ensure thermal equilibrium.
- **Degassing:** The sample is thoroughly degassed by repeated freeze-pump-thaw cycles to remove any dissolved air that could contribute to the total pressure.
- **Equilibration:** The degassed sample is allowed to equilibrate at a specific temperature. The liquid and vapor phases reach equilibrium, at which point the pressure in the system becomes constant.
- **Pressure Measurement:** The equilibrium vapor pressure is measured using the manometer.

- **Temperature Variation:** The temperature of the bath is then changed, and the system is allowed to reach a new equilibrium, at which the vapor pressure is again measured. This process is repeated for a range of temperatures.

A diagram illustrating the logical relationship of the static method for vapor pressure measurement is provided below.



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Factors Influencing Vapor Pressure in a Closed System.

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